Echinoynethiophene A

描述

Echinoynethiophene A is a novel thiophene identified from the ethanol extract of roots of Echinops grijisii Hance. It is one of several new natural products isolated from this plant, which also include dichloro- and chloro-terthiophenes, acetyl terthiophene, and carboxyl bithiophene. These compounds were characterized based on spectral data, indicating the diversity of thiophene derivatives present in Echinops species .

Synthesis Analysis

The synthesis of related compounds, echinopines A and B, which share a similar natural product space with echinoynethiophene A, has been achieved. These syntheses involve novel methodologies such as intramolecular rhodium-catalyzed cyclopropanation and samarium diiodide-mediated ring closure . Additionally, transition-metal-mediated ene-yne cycloisomerizations have been employed in the synthesis of echinopines, which could potentially be adapted for the synthesis of echinoynethiophene A . These methods demonstrate the complexity and creativity required to construct the unique carbon frameworks characteristic of these natural products.

Molecular Structure Analysis

The molecular structure of echinoynethiophene A was determined through spectral data analysis. While the specific details of the molecular structure are not provided in the abstract, the identification of this compound alongside other thiophene derivatives suggests a complex structure that may include unique features such as chlorination or acetylation, as seen in the related compounds .

Chemical Reactions Analysis

Although the specific chemical reactions of echinoynethiophene A are not detailed in the provided data, the related compounds from Echinops latifolius, such as the novel dimeric bithiophenes, have shown significant biological activities. These activities include antifungal and nematicidal properties, which suggest that echinoynethiophene A may also participate in similar bioactive interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of echinoynethiophene A are not explicitly described in the provided data. However, the related dimeric bithiophenes from Echinops latifolius have been noted for their nonphototoxicity and potent biological activities, which imply that echinoynethiophene A may share similar properties conducive to its potential as an antifungal and nematicidal agent .

科研应用

1. 植物化学研究

Echinoynethiophene A被确认为一种新的噻吩化合物,在一项关注从Echinops grijisii根部乙醇提取物中分离的化合物的研究中被发现。这一发现有助于更广泛地了解药用植物的植物化学成分(Liu et al., 2002)。

2. 抗癌活性

对Echinophora platyloba DC进行的研究表明其对小鼠纤维肉瘤细胞系具有细胞毒活性。这表明了在癌症治疗中可能应用的潜力,突显了类似Echinoynethiophene A这样的化合物在药用植物研究中的重要性(Shahneh et al., 2013)。

3. 民族药理学和传统医学

Echinoynethiophene A作为Echinops属植物中的一种化合物,是中国传统药物的一部分。其在中国各个民族群体中的使用和研究已被详细描述,强调了其在传统医疗系统中的作用(Parhat et al., 2014)。

4. 免疫细胞激活

对与含有Echinoynethiophene A的物种密切相关的Echinacea purpurea进行的研究揭示了其激活人类免疫细胞的能力。这为相关化合物的免疫调节潜力提供了见解(Brush et al., 2006)。

5. 神经保护和心血管效应

来自相关属的化合物Echinacoside显示出神经保护和心血管效应,暗示了Echinoynethiophene A相关研究中类似的潜力。这表明这些植物中的化合物具有广泛的治疗用途(Liu et al., 2018)。

6. 疫苗开发

在Echinops属中与Echinoynethiophene A相关的研究有助于疫苗开发,特别是在抗原表位预测方面,展示了其在生物医学研究中的相关性(Xu et al., 2012)。

7. 线粒体生物发生

对相关化合物Echinochrome A的研究表明其增强线粒体生物发生,表明其对细胞能量生产和健康的潜在益处,这可能适用于Echinoynethiophene A研究(Jeong et al., 2014)。

8. 运动能力改善

对Echinochrome A的研究表明其能够在大鼠短期耐力训练期间改善运动能力,暗示了Echinoynethiophene A研究在增强体能表现方面的潜在领域(Seo et al., 2015)。

Safety And Hazards

性质

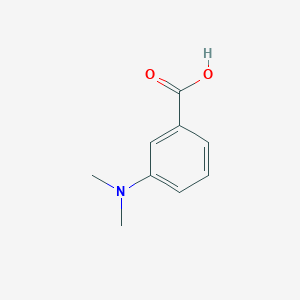

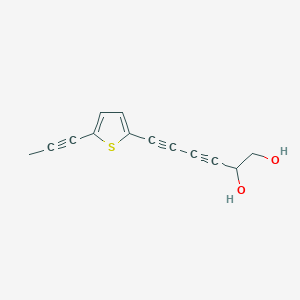

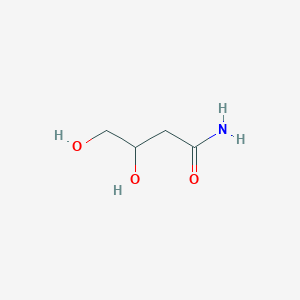

IUPAC Name |

6-(5-prop-1-ynylthiophen-2-yl)hexa-3,5-diyne-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2S/c1-2-5-12-8-9-13(16-12)7-4-3-6-11(15)10-14/h8-9,11,14-15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTNGUFZSYFSLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=CC=C(S1)C#CC#CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Echinoynethiophene A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![4-[trans-4-(trans-4-Ethylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene](/img/structure/B154051.png)